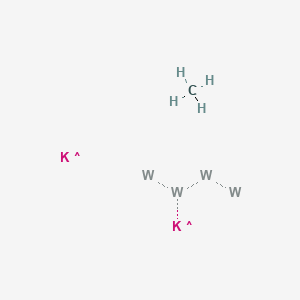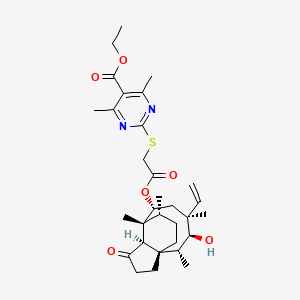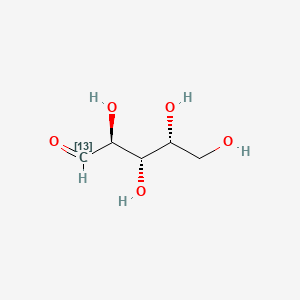
D-Lyxose-13C-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lyxose-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Lyxose. D-Lyxose is an endogenous metabolite, meaning it is naturally occurring within organisms. The labeling with 13C makes it particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .
準備方法
The preparation of D-Lyxose-13C-2 involves the synthesis of D-Lyxose labeled with the stable isotope 13C. One common method involves starting with D-galactose, which undergoes oxidation to form D-galactonic acid. This acid is then converted to its calcium or barium salt, followed by oxidative degradation to produce D-Lyxose. The process is catalyzed by trifluoroacetate ferric, typically at a concentration of 0.01 to 0.02 mmol per mg of D-galactose .
化学反応の分析
D-Lyxose-13C-2 undergoes various chemical reactions, including isomerization, oxidation, and reduction. One notable reaction is the isomerization between D-xylulose and D-Lyxose, catalyzed by D-lyxose isomerase. This enzyme also facilitates the conversion of D-fructose to D-mannose . Common reagents used in these reactions include Lewis acids like AlCl3 and Brønsted acids like HCl, which are used in the conversion of xylose to furfural . Major products formed from these reactions include functional sugars like D-xylulose and D-mannose .
科学的研究の応用
D-Lyxose-13C-2 has a wide range of applications in scientific research. In chemistry, it is used as a tracer for quantitation during drug development processes . In biology, it is employed in the study of metabolic pathways and enzyme activities. In medicine, it serves as a precursor for the synthesis of immune stimulants like α-galactosylceramide and anti-tumor agents . Industrially, it is used in the production of functional sugars, which have applications in the food, cosmetics, and pharmaceutical industries .
作用機序
The mechanism of action of D-Lyxose-13C-2 primarily involves its role as a substrate in enzymatic reactions. D-lyxose isomerase catalyzes the isomerization of D-Lyxose to D-xylulose and vice versa. This enzyme is highly specific for D-Lyxose and shows minimal activity towards other substrates like mannose . The enzyme’s activity is stabilized by a disulfide bond between its monomers and increased hydrophobicity at the dimer interface, making it highly thermostable and solvent-tolerant .
類似化合物との比較
D-Lyxose-13C-2 is unique due to its 13C labeling, which makes it particularly useful for tracing and quantitation in scientific research. Similar compounds include other isotope-labeled sugars like D-Lyxose-2-13C and D-xylose-13C. These compounds also serve as tracers but may differ in their specific applications and the enzymes they interact with .
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1 |
InChIキー |
PYMYPHUHKUWMLA-IQGOOSNCSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


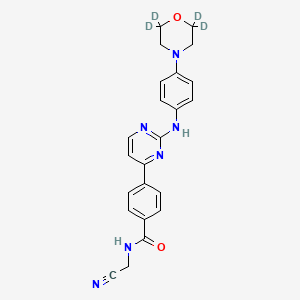

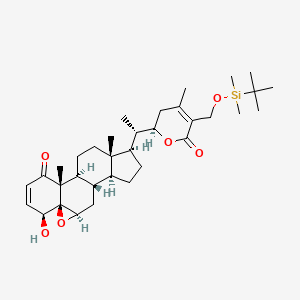

![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
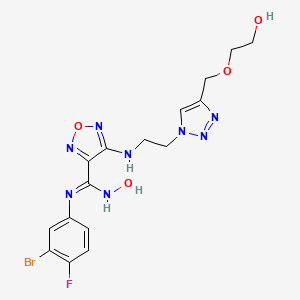

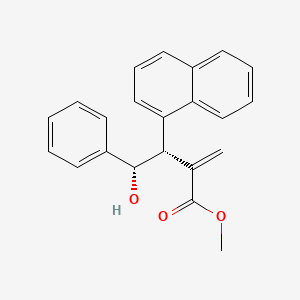
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)

